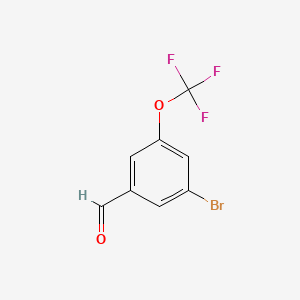

3-Bromo-5-(trifluoromethoxy)benzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVUZVZCLVJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407464 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-07-3 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifluoromethoxy group imparts distinct electronic properties and enhances lipophilicity, making it a valuable building block for the synthesis of complex organic molecules. The presence of a bromine atom further adds to its synthetic versatility, particularly in cross-coupling reactions. This guide provides a summary of its chemical properties and its role as a key intermediate in various synthetic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 886498-07-3 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][3] |

| Molecular Weight | 269.02 g/mol | [1] |

| Predicted Boiling Point | 236.8 ± 35.0 °C | |

| Predicted Density | 1.706 ± 0.06 g/cm³ | |

| Physical State | Liquid | |

| Appearance | Clear colorless to pale yellow | |

| SMILES | O=Cc1cc(Br)cc(OC(F)(F)F)c1 | [3][4] |

| InChI Key | ALIVUZVZCLVJQN-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

While specific, detailed spectral analyses for this compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a characteristic singlet for the aldehydic proton, typically downfield.

-

¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms, including the carbonyl carbon of the aldehyde, the carbon attached to the bromine, the carbon bearing the trifluoromethoxy group, and the remaining aromatic carbons.

-

FT-IR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically around 1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C-O and C-F stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a wide range of reactions, including oxidation, reduction, and nucleophilic addition. The bromine atom on the aromatic ring is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

The trifluoromethoxy group is a key feature, as it is a strong electron-withdrawing group that can influence the reactivity of the molecule. It also enhances lipophilicity and metabolic stability, properties that are highly desirable in the design of new pharmaceutical and agrochemical agents.[5]

Logical Relationship in Synthetic Utility

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

Caption: Logical flow of synthetic transformations.

Experimental Workflow for a General Cross-Coupling Reaction

A general experimental workflow for a Suzuki cross-coupling reaction using this compound as a substrate is outlined below. This serves as an illustrative example of its application in constructing more complex molecules.

Caption: A typical experimental workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde, a versatile bromine handle, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science industries. Further research into its reactivity and applications is likely to uncover new and innovative uses for this promising intermediate.

References

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS: 886498-07-3)

For: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of 3-Bromo-5-(trifluoromethoxy)benzaldehyde, a key chemical intermediate. It details the compound's physicochemical properties, a representative synthetic protocol, chemical reactivity, and its significant applications, particularly in the field of medicinal chemistry. Safety and handling information is also provided.

Core Compound Properties

This compound is an aromatic organic compound distinguished by three primary functional groups: a bromine atom, a trifluoromethoxy group, and a benzaldehyde moiety.[1] The interplay of these groups makes it a versatile building block in synthetic organic chemistry. The trifluoromethoxy group, in particular, enhances the compound's lipophilicity and can positively influence the pharmacokinetic profile of derivative molecules.[1][2] The bromine atom and aldehyde group serve as reactive handles for a wide array of chemical transformations.[1]

Data Presentation: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 886498-07-3 | [1][3][4][5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][4][5] |

| Molecular Weight | 269.02 g/mol | [1][4][5] |

| IUPAC Name | This compound | [5][6] |

| SMILES | C1=C(C=C(C=C1OC(F)(F)(F))Br)C=O | [5][6] |

| InChIKey | ALIVUZVZCLVJQN-UHFFFAOYSA-N | [5][6] |

| Appearance | Clear, almost colorless to yellow liquid/solid | [1] |

| Boiling Point | 236.8 ± 35.0 °C | [7] |

| Refractive Index | 1.499 | [5] |

| Purity | Typically ≥97% | [1][5] |

Synthesis and Chemical Reactivity

While specific synthetic routes for this exact compound are proprietary, a general and representative method involves the reduction of the corresponding benzonitrile precursor. This approach is widely used for the synthesis of benzaldehydes.

Experimental Protocol: Representative Synthesis

This protocol is adapted from a known procedure for a structurally similar compound, 2-bromo-5-trifluoromethyl benzaldehyde, and illustrates a viable synthetic pathway.[8]

Reaction: Reduction of 3-Bromo-5-(trifluoromethoxy)benzonitrile to this compound.

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzonitrile

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Hydrochloric acid (HCl), 3 M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 3-Bromo-5-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous DCM under an inert argon atmosphere at room temperature.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.2 to 1.5 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful, slow addition of 3 M HCl solution while the mixture is still cold.

-

Allow the mixture to warm to room temperature and stir vigorously for 15-20 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel. Collect the organic layer.

-

Wash the organic layer sequentially with 3 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or distillation to yield the final aldehyde.

Chemical Reactivity

The molecule's utility stems from the orthogonal reactivity of its functional groups.

-

Aldehyde Group: Serves as an electrophilic site for nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to form alkenes, and various condensation reactions.

-

Bromo Group: Functions as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of higher-value, complex molecules for pharmaceuticals and agrochemicals.[1]

Role in Drug Discovery

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design. It is highly lipophilic and serves as a bioisostere for other groups, like the methoxy or isopropyl group, while offering superior metabolic stability due to the strength of the C-F bonds.[2] Its electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing target binding.

This benzaldehyde derivative allows for the systematic introduction of the bromo and trifluoromethoxy functionalities onto a phenyl ring, which can then be elaborated into a library of diverse compounds for screening and lead optimization.

Analytical and Spectroscopic Data

While experimental spectra are lot-specific, predicted data provides insight into expected analytical results.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 268.94198 | 146.5 |

| [M+Na]⁺ | 290.92392 | 160.0 |

| [M-H]⁻ | 266.92742 | 149.7 |

| [M+NH₄]⁺ | 285.96852 | 167.0 |

| Data sourced from PubChem. CCS (Collision Cross Section) values are predicted.[6] |

Safety and Handling Information

This compound should be handled with care in a laboratory setting, following standard safety protocols.

GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation.[9] |

| H319 | Causes serious eye irritation.[9] |

| H335 | May cause respiratory irritation.[9] |

| H302 | Harmful if swallowed.[9] |

| H332 | Harmful if inhaled.[9] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Not required under normal use with adequate ventilation. For large-scale use or in emergencies, use a NIOSH/MSHA approved respirator.[10]

-

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[10][11]

First Aid Measures

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[12]

References

- 1. CAS 886498-07-3: this compound [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 886498-07-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.no [fishersci.no]

- 6. PubChemLite - this compound (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 886498-07-3 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, and weight of 3-Bromo-5-(trifluoromethoxy)benzaldehyde, a key building block in contemporary chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, offering a clear and concise reference for key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C8H4BrF3O2 | [1][2] |

| Molecular Weight | 269.02 g/mol | [1] |

| CAS Number | 886498-07-3 | [1] |

| SMILES | O=Cc1cc(OC(F)(F)F)cc(Br)c1 | [2] |

| InChI Key | ALIVUZVZCLVJQN-UHFFFAOYSA-N | [2] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and the covalent bonds that constitute the molecule.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde containing a bromine atom and a trifluoromethoxy group. These substitutions significantly influence its physicochemical properties, including its solubility in organic solvents. The presence of the polar carbonyl group of the aldehyde, the lipophilic trifluoromethoxy group, and the bromine atom suggests a nuanced solubility profile.[1] Understanding this profile is critical for its application in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or building block.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 886498-07-3 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Boiling Point | 236.8±35.0 °C (Predicted) | [4] |

| Density | 1.706±0.06 g/cm³ (Predicted) | [4] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of an organic compound is largely determined by its polarity relative to the solvent.[4][5] this compound possesses both polar (aldehyde group) and nonpolar (brominated aromatic ring, trifluoromethoxy group) characteristics. Generally, aldehydes and ketones are soluble in most common organic solvents.[2][3][6][7] The trifluoromethoxy group is known to enhance a compound's lipophilicity, which would suggest good solubility in less polar organic solvents.[1]

Table 2 provides a predicted qualitative solubility profile in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Low to Moderate | The nonpolar nature of hexane may not sufficiently solvate the polar aldehyde group. |

| Toluene | 2.38 | Soluble | The aromatic nature of toluene should interact favorably with the benzene ring of the solute. |

| Diethyl Ether | 4.34 | Soluble | The moderate polarity and ability to act as a hydrogen bond acceptor should facilitate dissolution. |

| Dichloromethane (DCM) | 9.08 | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Acetone | 20.7 | Very Soluble | The polar aprotic nature of acetone should effectively solvate the aldehyde.[6] |

| Ethanol | 24.55 | Soluble | The ability of ethanol to hydrogen bond with the carbonyl oxygen should promote solubility. |

| Methanol | 32.7 | Soluble | Similar to ethanol, its polarity and hydrogen bonding capability should lead to good solubility. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. |

| Water | 80.1 | Insoluble | The large, nonpolar aromatic portion of the molecule is expected to make it insoluble in water.[2][8] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a common approach for determining the solubility of a solid organic compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Gravimetric Analysis (Optional but Recommended): Record the weight of the filtered solution to determine its density.

-

Dilution: Dilute the filtered, saturated solution to a known concentration with the same solvent. This concentration should fall within the linear range of the analytical method (HPLC or GC).

-

Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility from the concentration of the saturated solution, expressing the result in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be soluble in a range of common polar and nonpolar organic solvents, with limited to no solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is crucial for the effective use of this compound in research and development, particularly in the fields of drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its structural features, including a bromine atom, a trifluoromethoxy group, and an aldehyde functionality, make it a versatile building block for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, a standardized experimental protocol for acquiring such data, and a visualization of the molecular structure and its NMR-active nuclei.

It is important to note that while a comprehensive search was conducted, publicly available, experimentally derived ¹H and ¹³C NMR data for this compound is limited. Therefore, the data presented in this guide is based on established principles of NMR spectroscopy and spectral prediction.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 - 8.2 | ~1.5 - 2.0 |

| H-4 | Triplet (t) or Doublet of Doublets (dd) | ~7.8 - 8.0 | ~1.5 - 2.0 |

| H-6 | Triplet (t) or Doublet of Doublets (dd) | ~7.9 - 8.1 | ~1.5 - 2.0 |

| Aldehyde-H | Singlet (s) | ~9.9 - 10.1 | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 - 192 |

| C-5 (C-OCF₃) | ~148 - 152 (quartet, JCF ≈ 2-4 Hz) |

| C-1 (C-CHO) | ~137 - 139 |

| C-3 (C-Br) | ~122 - 124 |

| C-2 | ~135 - 137 |

| C-4 | ~130 - 132 |

| C-6 | ~125 - 127 |

| -OCF₃ | ~120 - 122 (quartet, JCF ≈ 255-260 Hz) |

Experimental Protocol for NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Molecular Structure and NMR Assignments

The chemical structure of this compound with the IUPAC numbering of the aromatic ring is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Chemical structure of this compound.

Logical Workflow for NMR-Based Structural Elucidation

The process of confirming the structure of this compound using NMR data follows a logical workflow.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

In-depth Technical Guide: Safety and Handling of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive, single Safety Data Sheet (SDS) for 3-Bromo-5-(trifluoromethoxy)benzaldehyde was found during the compilation of this guide. The following information is aggregated from various chemical supplier and database sources. It is imperative to consult the specific SDS provided by your supplier before handling this chemical and to conduct a thorough risk assessment.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde containing both a bromine atom and a trifluoromethoxy group. These functional groups are known to influence the chemical reactivity and biological activity of the molecule. The trifluoromethoxy group, in particular, is noted for its high lipophilicity and metabolic stability, which can enhance the in vivo uptake and transport of pharmaceuticals.[1][2] The trifluoromethyl group, a related moiety, is also known to increase lipophilicity and metabolic stability.[2][3]

| Property | Value | Source(s) |

| CAS Number | 886498-07-3 | [4][5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [4][5] |

| Molecular Weight | 269.02 g/mol | [4][5] |

| Appearance | Clear, almost colorless to light yellow liquid | [6][7] |

| Boiling Point | 236.8 ± 35.0 °C (Predicted) | [8][9] |

| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [8][9] |

| Refractive Index | 1.4990 | [8][9] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [8][9] |

| Sensitivity | Air Sensitive | [6] |

Hazard Identification and GHS Classification

Based on aggregated data, this compound is classified as an irritant. The GHS hazard statements indicate that it can cause skin and serious eye irritation.

| GHS Classification | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictogram:

Handling and Safety Precautions

Due to its irritant nature, appropriate personal protective equipment (PPE) and handling procedures are essential.

| Precautionary Measure | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If working outside of a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance after oral administration.[10] The principle is to use a stepwise procedure with a few animals of a single sex (usually females) at a time.[11] Depending on the observed toxicity, the dose for the next animal is adjusted. The test aims to identify a dose that causes evident toxicity but not mortality.[10]

Methodology Workflow:

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 886498-07-3 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 886498-07-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 886498-07-3 [m.chemicalbook.com]

- 10. umwelt-online.de [umwelt-online.de]

- 11. oecd.org [oecd.org]

proper handling and storage conditions for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde: Handling, Storage, and Applications

This technical guide provides comprehensive information on the proper handling, storage, and key applications of this compound for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde containing a bromine atom and a trifluoromethoxy group. These functional groups make it a valuable intermediate in organic synthesis, particularly for introducing the 3-bromo-5-(trifluoromethoxy)phenyl moiety into larger molecules.

| Property | Value | Source(s) |

| CAS Number | 886498-07-3 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 236.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.499 | [3] |

| Solubility | Soluble in various organic solvents. | [2][4] |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification indicates the following primary hazards:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

Note: The percentages for some hazard statements in the source data indicate that not all notifiers provided the same classification.

Precautionary Statements (Selected): P261, P264, P270, P271, P280, P302+P352, P305+P351+P338.

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety during handling is outlined below.

Caption: Workflow for the safe handling of this compound.

Storage Conditions

The recommended storage conditions are critical for maintaining the stability of the compound.

| Parameter | Recommendation | Source(s) |

| Temperature | Varies by supplier; some recommend Room Temperature, others 2-8°C. | [3] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [5] |

| Container | Keep in a tightly closed container. | [5] |

| Location | Store in a dry, cool, and well-ventilated area. | [3] |

| Incompatible Materials | Strong oxidizing agents. |

A logical diagram for proper storage is presented below.

Caption: Logical workflow for the proper storage of this compound.

Experimental Protocols: A Representative Application

This compound is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions. The bromine substituent provides a reactive handle for forming new carbon-carbon bonds.

Illustrative Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, illustrative protocol for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides of this type.

Reaction: this compound + Arylboronic acid → 3-Aryl-5-(trifluoromethoxy)benzaldehyde

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a representative Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Material Science

While specific signaling pathways involving this compound are not prominently documented, its importance lies in its role as a key intermediate for synthesizing more complex molecules with potential biological activity or advanced material properties.

The trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

Caption: Role as a building block in the synthesis of functional molecules.

References

Technical Guide: Toxicological Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological and safety information for 3-Bromo-5-(trifluoromethoxy)benzaldehyde. It is intended for informational purposes for a scientific audience. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment.

Introduction

This compound is a substituted benzaldehyde derivative with potential applications in organic synthesis and pharmaceutical research. As with any chemical compound, a thorough understanding of its toxicological profile is essential for safe handling and for predicting its potential biological effects. This guide provides a summary of the available hazard information for this compound.

Hazard Identification and Classification

The primary source of toxicological information for this compound comes from its GHS hazard classifications. This system provides a standardized approach to hazard communication.

GHS Hazard Summary

The following table summarizes the known GHS hazard statements associated with this compound.

| Hazard Class | Hazard Statement | Description |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Indicates that acute ingestion of the substance can cause adverse health effects. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin may cause inflammation and irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the substance may lead to irritation of the respiratory tract. |

Lack of Quantitative Toxicological Data

A comprehensive search of scientific literature and toxicological databases did not yield specific quantitative data for this compound. The following key toxicological endpoints remain uncharacterized for this specific compound:

-

Acute Toxicity: No LD50 (oral, dermal) or LC50 (inhalation) values are published.

-

Genotoxicity: There is no available data on the mutagenic or clastogenic potential of this compound.

-

Carcinogenicity: No long-term studies have been conducted to assess the carcinogenic potential.

-

Reproductive and Developmental Toxicity: The effects of this compound on reproduction and development are unknown.

The absence of this data necessitates a cautious approach to handling and a reliance on the qualitative GHS hazard classifications for risk assessment.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols for this compound can be provided. For general guidance on toxicological testing, researchers are directed to standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Signaling Pathways and Mechanisms of Toxicity

There is no information available in the scientific literature regarding the specific signaling pathways or mechanisms of toxicity for this compound. Research into the biological activity of this compound would be required to elucidate its mode of action.

General Workflow for Chemical Toxicity Assessment

While specific data for this compound is lacking, the following diagram illustrates a general workflow for assessing the toxicity of a novel chemical compound. This provides a logical framework for the types of studies that would be necessary to fully characterize its toxicological profile.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

The available toxicological data for this compound is limited to qualitative GHS hazard classifications, which indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. There is a notable absence of quantitative data and detailed studies on its systemic toxicity. Professionals working with this compound should exercise caution, adhere to standard laboratory safety protocols, and use appropriate personal protective equipment. Further research is necessary to fully elucidate the toxicological profile of this compound.

A Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzaldehyde for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-5-(trifluoromethoxy)benzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, commercial availability, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical Properties and Commercial Availability

This compound is a substituted benzaldehyde featuring a bromine atom and a trifluoromethoxy group. The trifluoromethoxy group is a bioisostere of the trifluoromethyl group but with significantly increased lipophilicity, which can enhance the metabolic stability and cell permeability of derivative compounds. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, making this molecule a versatile building block in medicinal chemistry.

Quantitative Data from Commercial Suppliers

The following table summarizes the specifications for this compound available from various commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| Santa Cruz Biotechnology | 886498-07-3 | C₈H₄BrF₃O₂[1] | 269.02[1] | - | - |

| CymitQuimica | 886498-07-3 | C₈H₄BrF₃O₂[2] | 269.02[2] | 97% or tech. | Liquid or clear, almost colorless liquid |

| BLD Pharm | 886498-07-3 | C₈H₄BrF₃O₂ | 269.02 | - | - |

| Thermo Scientific | 886498-07-3 | C₈H₄BrF₃O₂[3] | 269.017[3] | 97%[3] | - |

| SynQuest Labs | 886498-07-3 | - | - | - | - |

| R&D Chemicals | - | C₈H₄BrF₃O₂[4] | 269.018[4] | - | - |

| Xidian Reagent | 886498-07-3 | - | - | ≥98%[5] | - |

Note: Purity and appearance may vary by batch and supplier. Please refer to the supplier's certificate of analysis for lot-specific data.

Physical and Spectroscopic Data

| Property | Value |

| CAS Number | 886498-07-3 |

| MDL Number | MFCD04116040[3] |

| Refractive Index | 1.499[3] |

| SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)C=O[3] |

| InChI Key | ALIVUZVZCLVJQN-UHFFFAOYSA-N[3] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Key Experimental Protocol: Reductive Amination

A primary application of this compound is in the synthesis of amine-containing molecules via reductive amination. This reaction is crucial for building the core structures of many kinase inhibitors. Below is a general, gram-scale experimental protocol for the direct reductive amination of an aldehyde.

Reaction: Aldehyde + Amine --(NaBH(OAc)₃)--> Secondary Amine

Materials:

-

Aldehyde (e.g., this compound) (1 equiv, 20 mmol)

-

Amine (1.1 equiv, 22 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv, 24 mmol)[6]

-

Ethyl acetate (EtOAc) (40 mL)[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde in ethyl acetate, add the amine.[6]

-

Add sodium triacetoxyborohydride to the mixture and stir at room temperature for 6 hours.[6]

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.[6]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

-

Purify the resulting residue by flash column chromatography to obtain the desired secondary amine.[6]

Applications in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of targeted therapies, particularly kinase inhibitors. Its structure is incorporated into molecules designed to fit into the ATP-binding pocket of kinases, thereby inhibiting their function and blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Role in the Synthesis of Nilotinib Analogues

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7] It functions by inhibiting the Bcr-Abl kinase.[7] Analogues of Nilotinib can be synthesized using this compound as a key building block. The trifluoromethoxy group, in particular, can form favorable interactions within the kinase binding pocket.

The following workflow illustrates the logical steps in synthesizing a hypothetical Nilotinib analogue using this compound.

Inhibition of Kinase Signaling Pathway

The kinase inhibitors synthesized from this compound are designed to block aberrant signaling pathways. For example, in CML, the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival. An inhibitor would bind to the ATP pocket of Bcr-Abl, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-cancerous signaling cascade.

The diagram below illustrates this inhibitory mechanism.

References

- 1. scbt.com [scbt.com]

- 2. CAS 886498-07-3: this compound [cymitquimica.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. rdchemicals.com [rdchemicals.com]

- 5. This compound - 合成试剂 - 西典实验 [seedior.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Its Role in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of particular interest, valued for its unique electronic and steric characteristics that can profoundly influence a molecule's biological behavior. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group in drug design and development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing important concepts.

Core Physicochemical and Pharmacokinetic Properties

The trifluoromethoxy group imparts a distinct set of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms and the stereoelectronic effects of the C-F bonds. These properties often translate into tangible benefits in a drug discovery context.

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[1] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, potentially improving absorption and distribution.[1][2] The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, for the trifluoromethoxy group is +1.04, which is higher than that of the trifluoromethyl (-CF3) group (+0.88).[1]

Metabolic Stability: A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[1][2] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] This resistance to oxidative metabolism can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3][4] The electron-withdrawing nature of the fluorine atoms also decreases the electron density on the oxygen atom, making it less susceptible to oxidation and reducing its ability to act as a hydrogen bond acceptor, which can diminish interactions with metabolic enzymes.[1]

Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the pKa of nearby acidic or basic centers in a molecule, which in turn can affect drug-receptor interactions and solubility.[5]

Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups. While larger than a methoxy group, its electronic properties are quite different. It is sometimes considered a "super-halogen" due to some similarities in its electronic properties to chlorine or fluorine.[6]

Quantitative Data Summary

To facilitate comparison and aid in drug design, the following tables summarize key quantitative parameters associated with the trifluoromethoxy group.

| Parameter | Value/Effect | Source(s) |

| Lipophilicity | ||

| Hansch π Parameter | +1.04 | [1] |

| Impact on logP/logD | Generally increases lipophilicity | [2][7] |

| Metabolic Stability | ||

| In vitro Half-life (t½) | Generally longer compared to non-fluorinated or methoxy analogs | [3][4] |

| Intrinsic Clearance (CLᵢₙₜ) | Generally lower compared to non-fluorinated or methoxy analogs | [3][4] |

| Electronic Properties | ||

| Hammett Constant (σₚ) | ~0.35 | N/A |

| pKa Modulation | Can significantly lower the pKa of nearby acidic protons | [5] |

| Steric Properties | ||

| van der Waals Volume | Larger than a methoxy group | N/A |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and evaluation of trifluoromethoxy-containing compounds.

Synthesis of Trifluoromethoxy-Containing Compounds

Example: Synthesis of Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. A common synthetic route involves the oxidative cyclization of 4-(trifluoromethoxy)aniline.

Materials:

-

4-(trifluoromethoxy)aniline

-

Ammonium thiocyanate

-

Potassium persulfate

-

Acetic acid

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

Suspend 4-(trifluoromethoxy)aniline, ammonium thiocyanate, and potassium persulfate in acetic acid in a suitable reaction vessel.[8]

-

Stir the suspension at room temperature for 24 hours.[8]

-

Heat the reaction mixture to 40°C and stir for an additional 2 hours.[8]

-

Cool the mixture and dilute with water and ethanol.[8]

-

Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude Riluzole.[8]

-

Filter the resulting solid and dry it under vacuum.[8]

-

For purification, recrystallize the crude product from an ethanol/water mixture.[8]

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)

-

Suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and water/buffer.

-

Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vessel to ensure complete phase separation.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Quantify the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the rate of metabolic degradation of a compound by liver enzymes.

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound.

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[4]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[4]

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.[4]

-

Centrifuge the plate to precipitate the microsomal proteins.[4]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the role of the trifluoromethoxy group in medicinal chemistry.

Caption: Workflow illustrating the synthesis and evaluation of trifluoromethoxy-containing compounds.

Caption: Experimental workflow for the in vitro microsomal stability assay.

Caption: Logical flow of how the trifluoromethoxy group influences the therapeutic effect of a drug.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Electrophilic Aromatic Substitution on 3-Bromo-5-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical considerations for electrophilic aromatic substitution (EAS) reactions on 3-Bromo-5-(trifluoromethoxy)benzaldehyde. This trifunctional aromatic compound presents a unique case for studying regioselectivity due to the competing and reinforcing directing effects of its substituents. Understanding these effects is crucial for the strategic synthesis of novel pharmaceutical intermediates and other advanced materials.

Analysis of Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the electronic properties of its three substituents: a bromo group (-Br), a trifluoromethoxy group (-OCF3), and a benzaldehyde group (-CHO).

-

Bromo Group (-Br): Halogens are unique in that they are deactivating yet ortho, para-directing.[1] The deactivation stems from their inductive electron-withdrawal, while the directing effect is due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

-

Trifluoromethoxy Group (-OCF3): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. It is considered a meta-director.

-

Benzaldehyde Group (-CHO): The aldehyde group is a classic deactivating and meta-directing group.[2] Both the inductive effect of the carbonyl oxygen and the resonance withdrawal of electron density from the ring contribute to its deactivating nature.

All three substituents on the aromatic ring of this compound are deactivating, making electrophilic substitution reactions on this substrate inherently sluggish and requiring forcing conditions.

Predicting Regioselectivity

The directing effects of the three substituents must be considered in concert to predict the most likely position(s) of electrophilic attack. The available positions for substitution are C2, C4, and C6.

-

The bromo group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

-

The benzaldehyde group at C1 directs to the meta positions (C3 and C5), which are already substituted. Therefore, it effectively directs to the remaining open meta-like positions, C2 and C6.

-

The trifluoromethoxy group at C5 directs to its meta positions, which are C1 (substituted) and C3 (substituted), and also to the open positions C2 and C6.

The directing effects are summarized in the diagram below. The positions C2 and C6 are strongly favored as they are directed by all three substituents. Position C4 is only directed by the bromo group and is sterically hindered by the adjacent trifluoromethoxy group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions . Due to the slightly smaller size of the bromo group compared to the trifluoromethoxy group, substitution at C2 might be sterically preferred over C6, although a mixture of isomers is expected.

Key Electrophilic Aromatic Substitution Reactions and Protocols

Given the highly deactivated nature of the substrate, vigorous reaction conditions are generally required to achieve successful electrophilic aromatic substitution. The following sections provide generalized experimental protocols for key EAS reactions. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and catalyst choice, will be necessary to achieve desired yields and regioselectivity.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.

Predicted Products: 2-Nitro-3-bromo-5-(trifluoromethoxy)benzaldehyde and 6-Nitro-3-bromo-5-(trifluoromethoxy)benzaldehyde.

| Reagents & Conditions | Yield (%) | Isomer Ratio (C2:C6) |

| HNO3, H2SO4, 0-25 °C | Data not available | Data not available |

Experimental Protocol:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, add this compound portion-wise with stirring, ensuring the temperature does not exceed 10 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Halogenation

Halogenation, such as bromination or chlorination, introduces a halogen atom onto the ring.

Predicted Products: 2,3-Dibromo-5-(trifluoromethoxy)benzaldehyde and 3-Bromo-2-chloro-5-(trifluoromethoxy)benzaldehyde.

| Reagents & Conditions | Yield (%) | Isomer Ratio (C2:C6) |

| Br2, FeBr3 | Data not available | Data not available |

| Cl2, AlCl3 | Data not available | Data not available |

Experimental Protocol (Bromination):

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of iron(III) bromide (FeBr3).

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding a solution of sodium bisulfite to consume excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H), which can be useful for increasing water solubility or as a directing group in subsequent reactions.

Predicted Products: 2-(3-Bromo-5-(trifluoromethoxy)formyl)benzenesulfonic acid and 4-(3-Bromo-5-(trifluoromethoxy)formyl)benzenesulfonic acid.

| Reagents & Conditions | Yield (%) | Isomer Ratio (C2:C6) |

| Fuming H2SO4 (SO3) | Data not available | Data not available |

Experimental Protocol:

-

Carefully add this compound to fuming sulfuric acid (oleum) at room temperature with vigorous stirring.

-

Heat the reaction mixture to a specified temperature and maintain for several hours.

-

Monitor the reaction progress by taking aliquots and analyzing them (e.g., by quenching with water and analyzing by HPLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization with a base.

-

Purify the product by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like this compound. The presence of multiple electron-withdrawing groups significantly reduces the nucleophilicity of the aromatic ring, making it unreactive towards the carbocation or acylium ion intermediates generated in these reactions. Alternative synthetic routes should be considered to introduce alkyl or acyl groups.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable process. The synergistic directing effects of the bromo, trifluoromethoxy, and aldehyde groups strongly favor substitution at the C2 and C6 positions. Due to the highly deactivated nature of the ring, forcing reaction conditions are necessary. The provided protocols offer a starting point for the synthesis of novel derivatives, which are of significant interest in medicinal chemistry and materials science. Careful optimization and characterization are essential to achieve desired outcomes in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives starting from 3-bromo-5-(trifluoromethoxy)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a trifluoromethoxy group which can enhance metabolic stability and cell permeability of target molecules.

Overview of Synthetic Transformations

This compound can undergo a variety of chemical transformations to yield a diverse range of derivatives. The primary reaction pathways include:

-

Reactions at the Aldehyde Group:

-

Reductive Amination for the synthesis of secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons reactions for the formation of alkenes.

-

Knoevenagel Condensation to produce α,β-unsaturated systems.

-

Henry Reaction (Nitroaldol Reaction) to form β-nitro alcohols.

-

Grignard and other organometallic additions to generate secondary alcohols.

-

-

Reactions at the Bromine Atom:

-

Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds.

-

These reactions allow for the systematic exploration of the chemical space around the 3-bromo-5-(trifluoromethoxy)phenyl scaffold, enabling the generation of libraries of compounds for screening in drug discovery and materials science applications.

Experimental Protocols and Data

While specific experimental data for every possible derivative of this compound is not exhaustively available in the public domain, the following protocols are based on well-established synthetic methodologies for analogous compounds and are expected to be highly applicable. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.

Suzuki-Miyaura Cross-Coupling: Synthesis of 3'-Trifluoromethoxy-5'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the synthesis of a biaryl derivative, a common structural motif in pharmaceuticals.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

To a dried flask, add this compound (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar reactions):

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| This compound | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 75-90 |

| This compound | (3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-95 |

Reductive Amination: Synthesis of N-Benzyl-1-(3-bromo-5-(trifluoromethoxy)phenyl)methanamine

This protocol outlines the formation of a secondary amine, a common functional group in bioactive molecules.

Reaction Scheme:

Caption: Reductive amination reaction.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add benzylamine (1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Representative for similar reactions):

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |

| This compound | Benzylamine | NaBH(OAc)₃ | DCE | 70-85 |

| This compound | Morpholine | NaBH₃CN | MeOH | 65-80 |

Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate

This reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

-

To a suspension of sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the (E)-alkene.

Quantitative Data (Representative for similar reactions):

| Aldehyde | Phosphonate | Base | Solvent | Yield (%) (E:Z ratio) |

| This compound | Triethyl phosphonoacetate | NaH | THF | 85-95 (>95:5) |

| This compound | Diethyl benzylphosphonate | K₂CO₃ | Toluene | 70-85 (>90:10) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic strategies and a generalized experimental workflow.

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 3-Bromo-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(trifluoromethoxy)benzaldehyde with various arylboronic acids. The presence of both an electron-withdrawing trifluoromethoxy group and an aldehyde functionality on the aromatic ring makes this substrate a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde group can be readily transformed into a variety of other functional groups, while the trifluoromethoxy moiety can enhance pharmacokinetic properties such as metabolic stability and lipophilicity.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids under optimized conditions. These yields are based on typical outcomes for similar electronically deactivated aryl bromides and may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-5-(trifluoromethoxy)benzaldehyde | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethoxy)benzaldehyde | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv.) | Toluene/H₂O (10:1) | 90 | 16 | 80-90 |

| 3 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-5-(trifluoromethoxy)benzaldehyde | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 100 | 12 | 88-96 |

| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)benzaldehyde | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (3 equiv.) | 1,4-Dioxane | 100 | 18 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5-(trifluoromethoxy)benzaldehyde | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv.) | Toluene/H₂O (10:1) | 110 | 24 | 70-80 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or microwave reaction vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (3 mol%), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-